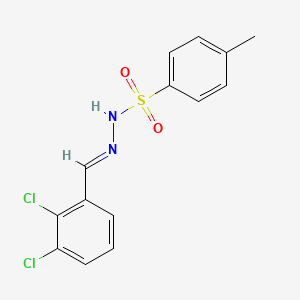![molecular formula C17H20N2O3S B5525272 N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5525272.png)
N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide" is a chemical compound that belongs to the class of acetamides, characterized by the presence of a sulfonyl amine group attached to a phenyl ring, which is further connected to an acetamide moiety. This structure suggests potential biological activity and the possibility of engaging in various chemical reactions due to the functional groups present.
Synthesis Analysis
The synthesis of similar N-substituted acetamides involves multi-step reactions, starting with the formation of a sulfonamide by reacting a sulfonyl chloride with an amine, followed by acylation to introduce the acetamide group. For instance, Khalid et al. (2014) described synthesizing N-substituted acetamides by reacting benzenesulfonyl chloride with amines under controlled conditions, followed by acylation (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of N-substituted acetamides, including "N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide," can be characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, Romero and Margarita (2008) employed NMR and X-ray crystallography to analyze the structure of similar compounds, revealing intra- and intermolecular hydrogen bonding interactions (Romero & Margarita, 2008).
Aplicaciones Científicas De Investigación
Antioxidant and Neuroprotective Roles
Research into N-acetylcysteine (NAC), a compound with some similarity in functional groups to N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide, underscores its significance as an antioxidant. NAC serves as a precursor to glutathione, an essential intracellular antioxidant, highlighting a potential area of investigation for related compounds in mitigating oxidative stress-related conditions (Rushworth & Megson, 2014).
Potential in Psychiatry
The therapeutic benefits of NAC in psychiatry, particularly for conditions such as addiction, compulsive disorders, schizophrenia, and bipolar disorder, have been explored, suggesting a broad mechanism of action that includes modulating neurotransmitter systems and inflammatory pathways (Dean, Giorlando, & Berk, 2011). This opens up avenues for the study of N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide in similar contexts.
Modulation of Glutamate and Neurotransmission
The involvement of NAC in modulating glutamatergic neurotransmission provides evidence of its role in neuroplastic changes and drug-seeking behavior, which may be relevant to exploring the effects of N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide in neurology and addiction medicine (Gass & Olive, 2008).
Influence on Biofilm Formation and Bacterial Resistance
The role of NAC in disrupting biofilms, particularly in the context of cystic fibrosis and bacterial infections, hints at the potential antimicrobial or biofilm-modulating activities of N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide (Guerini, Condrò, Friuli, Maggi, & Perugini, 2022).
Environmental Detoxification and Pharmacokinetics
The environmental and pharmacokinetic aspects of acetaminophen, a compound with metabolic pathways that may share similarities with N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide, emphasize the importance of understanding the metabolic fate and potential toxicity or environmental impact of chemical compounds (Vo et al., 2019).
Propiedades
IUPAC Name |
N-[3-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-8-12(2)17(13(3)9-11)23(21,22)19-16-7-5-6-15(10-16)18-14(4)20/h5-10,19H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSBERKYHXQKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)


![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)


![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)
![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)

![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)
![3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)